molecular formula C10H11FN2O2S B1589396 4-(2-Fluoro-4-nitrophenyl)thiomorpholine CAS No. 168828-70-4

4-(2-Fluoro-4-nitrophenyl)thiomorpholine

Cat. No. B1589396
Key on ui cas rn: 168828-70-4
M. Wt: 242.27 g/mol
InChI Key: PUZPGWLYSCSDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05688792

Procedure details

The 4-(2-fluoro-4-nitrophenyl)thiomorpholine (3.67 g, 8.255 mmol) was dissolved in THF (75 mL) and then treated with a solution of sodium hydrosulfite (26.4 g, 151.56) in water (150 mL). The reaction was slightly exothermic. After an hour, the reaction was found to be complete by TLC (30% EtOAc/hexane, UV short wave). After cooling to 0° C. in an ice bath, the reaction was quenched with NaHCO3 (25.5 g, 303.12 mmol). Next, the reaction was diluted with pH 7 buffer (500 mL). After this solution was saturated with solid NaCl, the product was extracted into CH2Cl2 (4×500 mL). The combined extracts were dried over anhydrous Na2SO4, filtered and then concentrated under reduced pressure to yield a yellow solid that was stored in the freezer overnight (16 hours). The crude amine (1.826 g, 8.601 mmol) was dissolved in dry THF (85 mL) and then cooled to -20° C. (MeOH/ice bath). The solution was treated with N,N-dimethylaniline (1.36 mL, 10.75 mmol) and then allowed to stir at -20° C. for 15 minutes. Next, benzylchloroformate [1.42 mL (corrected for 95% purity), 9.46 mmol] was added dropwise. A precipitate fomed almost immediately. The reaction was allowed to stir for an additional 15 minutes before the bath was removed. Upon warming to room temperature under N2 (1 hour), the reaction was found to be complete by TLC (30% EtOAc/hexane, UV short wave). The reaction was diluted with EtOAc (200 mL) and then washed with both water (2×200 mL) and brine (200 mL). The aqueous portions were combined and then back-extracted with more EtOAc (2×200 mL). The organic portions were combined, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to yield a yellowish solid. This crude material was chromatographed on silica gel (150 g, packed with 5% EtOAc/hexane), eluting with 2 L of 5% EtOAc/hexane, 1 L of 10% EtOAc/hexane (CH2Cl2 was added to maintain solubility) to give 2.65 g (50%) of the title compound as an off-white crystalline solid with a melting point of 142° C. and a HRMS (M+) calculated for C18H19N2O2FS 346.1151, found 346.1157.
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
26.4 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
25.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
1.826 g
Type
reactant
Reaction Step Six
Name
Quantity
85 mL
Type
solvent
Reaction Step Six
[Compound]
Name
MeOH ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
1.36 mL
Type
reactant
Reaction Step Eight
Quantity
1.42 mL
Type
reactant
Reaction Step Nine
Yield
50%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:16][CH2:15][S:14][CH2:13][CH2:12]1.S(S([O-])=O)([O-])=O.[Na+].[Na+].C([O-])(O)=O.[Na+].[Na+].[Cl-].CN(C)C1C=CC=CC=1.[CH2:41]([O:48][C:49](Cl)=[O:50])[C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1>C1COCC1.O.CCOC(C)=O.CCCCCC>[F:1][C:2]1[CH:7]=[C:6]([NH:8][C:49]([O:48][CH2:41][C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)=[O:50])[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:16][CH2:15][S:14][CH2:13][CH2:12]1 |f:1.2.3,4.5,6.7,12.13|

Inputs

Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC
Step Two
Name
Quantity
3.67 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1CCSCC1
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
26.4 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
25.5 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Six
Name
amine
Quantity
1.826 g
Type
reactant
Smiles
Name
Quantity
85 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
MeOH ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
1.36 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Nine
Name
Quantity
1.42 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at -20° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an hour
ADDITION
Type
ADDITION
Details
Next, the reaction was diluted with pH 7 buffer (500 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into CH2Cl2 (4×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid
CUSTOM
Type
CUSTOM
Details
that was stored in the freezer overnight (16 hours)
Duration
16 h
STIRRING
Type
STIRRING
Details
to stir for an additional 15 minutes before the bath
Duration
15 min
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
Upon warming to room temperature under N2 (1 hour)
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction was diluted with EtOAc (200 mL)
WASH
Type
WASH
Details
washed with both water (2×200 mL) and brine (200 mL)
EXTRACTION
Type
EXTRACTION
Details
back-extracted with more EtOAc (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a yellowish solid
CUSTOM
Type
CUSTOM
Details
This crude material was chromatographed on silica gel (150 g, packed with 5% EtOAc/hexane)
WASH
Type
WASH
Details
eluting with 2 L of 5% EtOAc/hexane, 1 L of 10% EtOAc/hexane (CH2Cl2 was added to maintain solubility)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)NC(=O)OCC1=CC=CC=C1)N1CCSCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.